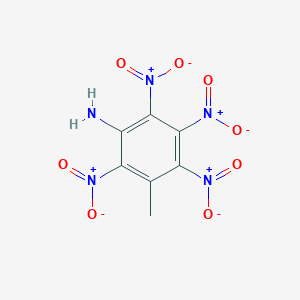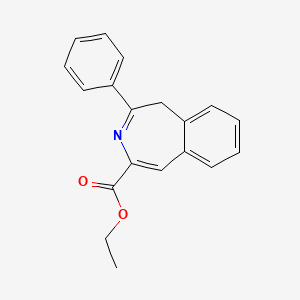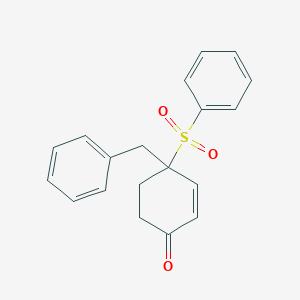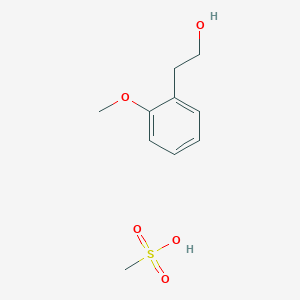
Methanesulfonic acid--2-(2-methoxyphenyl)ethan-1-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonic acid–2-(2-methoxyphenyl)ethan-1-ol (1/1) is a compound that combines methanesulfonic acid with 2-(2-methoxyphenyl)ethan-1-ol in a 1:1 molar ratio Methanesulfonic acid is a strong organic acid known for its high solubility in water and organic solvents, while 2-(2-methoxyphenyl)ethan-1-ol is an aromatic alcohol with a methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–2-(2-methoxyphenyl)ethan-1-ol typically involves the reaction of methanesulfonic acid with 2-(2-methoxyphenyl)ethan-1-ol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like sulfuric acid to facilitate the esterification process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC) or other analytical techniques.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid–2-(2-methoxyphenyl)ethan-1-ol may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Methanesulfonic acid–2-(2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The aromatic alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methanesulfonic acid moiety can be reduced to form methanesulfinic acid or methanethiol.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.
Major Products Formed
Oxidation: Formation of 2-(2-methoxyphenyl)ethanoic acid or 2-(2-methoxyphenyl)ethanal.
Reduction: Formation of methanesulfinic acid or methanethiol.
Substitution: Formation of derivatives with different substituents on the benzene ring.
科学的研究の応用
Methanesulfonic acid–2-(2-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and ethers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of methanesulfonic acid–2-(2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonic acid moiety can act as a strong acid catalyst, facilitating protonation and subsequent reactions. The 2-(2-methoxyphenyl)ethan-1-ol component can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Methanesulfonic acid–2-(2-methoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:
Methanesulfonic acid–2-(2-ethoxyphenyl)ethan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Methanesulfonic acid–2-(2-hydroxyphenyl)ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
Methanesulfonic acid–2-(2-chlorophenyl)ethan-1-ol: Similar structure but with a chloro group instead of a methoxy group.
The uniqueness of methanesulfonic acid–2-(2-methoxyphenyl)ethan-1-ol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
83605-16-7 |
|---|---|
分子式 |
C10H16O5S |
分子量 |
248.30 g/mol |
IUPAC名 |
methanesulfonic acid;2-(2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12O2.CH4O3S/c1-11-9-5-3-2-4-8(9)6-7-10;1-5(2,3)4/h2-5,10H,6-7H2,1H3;1H3,(H,2,3,4) |
InChIキー |
DETNHDCEMUWUFE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CCO.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)

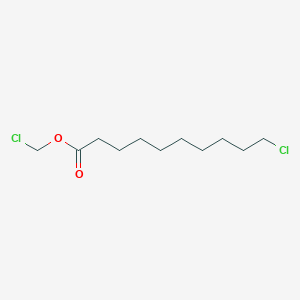
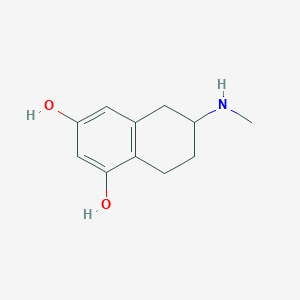
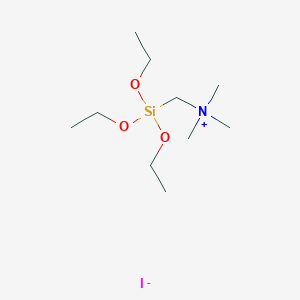
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)

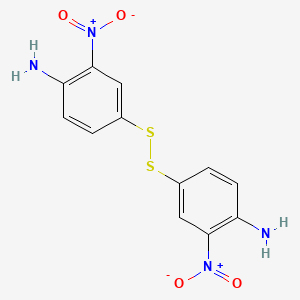
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
